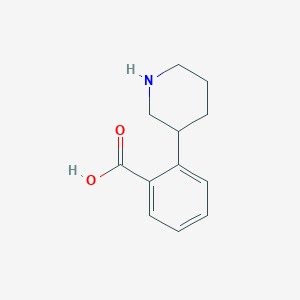

Benzoic acid, 2-(3-piperidinyl)-

Description

Properties

IUPAC Name |

2-piperidin-3-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWNTPWIVXZYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(3-piperidinyl)-, typically involves the introduction of a piperidine ring to the benzoic acid structure. One common method is through the reaction of 2-bromobenzoic acid with piperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the piperidine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(3-piperidinyl)-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 2-(3-piperidinyl)-, has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with piperidine moieties.

Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 2-(3-piperidinyl)-, depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Key Properties

| Compound Name | Substituent Position/Group | Molecular Weight (g/mol) | pKa (Predicted) | Solubility (Water) | LogP |

|---|---|---|---|---|---|

| Benzoic acid, 2-(3-piperidinyl)- | 2-(piperidinyl) | ~207.27* | ~4.5–5.0† | Low | 1.8–2.5 |

| Benzoic acid (unsubstituted) | None | 122.12 | 4.20 | Moderate (3.4 g/L) | 1.87 |

| Salicylic acid | 2-hydroxy | 138.12 | 2.97 | Low (1.8 g/L) | 2.26 |

| 2-Benzoylbenzoic acid | 2-benzoyl | 226.23 | 3.1–3.5‡ | Insoluble | 3.2 |

| 3-Benzoylpropanoic acid | β-benzoyl (propanoic chain) | 178.19 | 3.8–4.2 | Slight | 2.1 |

*Calculated based on molecular formula (C₁₂H₁₅NO₂); †Predicted based on electron-donating piperidinyl group; ‡From .

Key Observations:

- Acidity: The piperidinyl group at the ortho position donates electron density via resonance, increasing the pKa compared to electron-withdrawing groups (e.g., benzoyl in 2-benzoylbenzoic acid, pKa ~3.1–3.5) .

- Solubility: The cyclic amine enhances hydrophobicity (LogP ~1.8–2.5), reducing water solubility compared to unsubstituted benzoic acid. This contrasts with acetic acid derivatives (e.g., 3-benzoylpropanoic acid), which retain slight water solubility due to the flexible chain .

- Synthesis: Introducing the piperidinyl group likely requires coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution, differing from the esterification or benzoylation steps used for simpler derivatives .

Industrial and Extraction Efficiency

- Extraction Rates: Benzoic acid derivatives with higher hydrophobicity (e.g., LogP >2) exhibit faster extraction in emulsion liquid membranes. The piperidinyl group’s hydrophobicity may enhance extraction efficiency compared to acetic acid but lag behind phenol due to lower effective diffusivity .

- Stability: Piperidinyl-substituted compounds may show improved stability under basic conditions compared to esterified derivatives (e.g., methyl benzoate) due to reduced hydrolysis susceptibility .

Q & A

Q. What are the recommended synthetic routes for Benzoic acid, 2-(3-piperidinyl)-, and how can reaction parameters be optimized to improve yield and purity?

Methodological Answer: The synthesis of benzoic acid derivatives typically involves coupling reactions between substituted aromatic acids and amines. For 2-(3-piperidinyl)-benzoic acid:

- Key Steps :

- Esterification : Protect the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions during piperidine coupling .

- Amine Coupling : Use coupling reagents like carbodiimides (e.g., DCC) or catalytic methods (e.g., Pd-catalyzed Buchwald-Hartwig amination) to attach the piperidine moiety .

- Critical Parameters :

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How should researchers validate the structural identity and purity of 2-(3-piperidinyl)-benzoic acid?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography :

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 2-(3-piperidinyl)-benzoic acid?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data (<1.0 Å). Ensure cryogenic cooling (100 K) to minimize thermal motion .

- Refinement :

- Case Study : In analogous benzoic acid derivatives, torsion angles between the piperidine ring and aromatic core were critical for confirming intramolecular hydrogen bonding .

Q. What strategies are effective for analyzing 2-(3-piperidinyl)-benzoic acid as a ligand in coordination chemistry?

Methodological Answer:

- Ligand Design :

- Experimental Validation :

Q. How can researchers address contradictions in reported spectroscopic data for 2-(3-piperidinyl)-benzoic acid derivatives?

Methodological Answer:

- Root Causes :

- Resolution Tactics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.